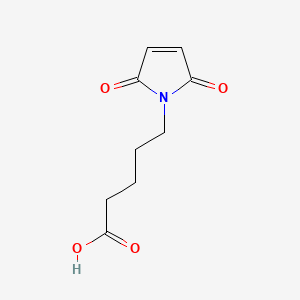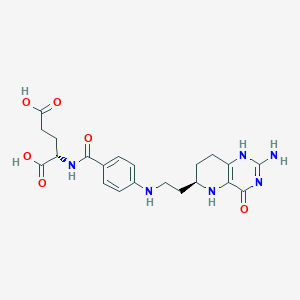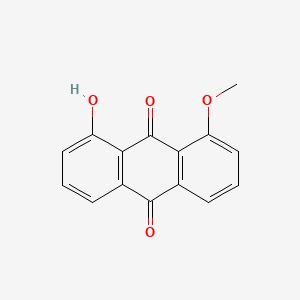
1-Hydroxy-8-methoxyanthracene-9,10-dione
Overview
Description
It has been used in traditional Chinese medicine for centuries due to its anti-inflammatory, anti-tumor, and laxative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-8-methoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1,8-dihydroxyanthraquinone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the roots of Rheum palmatum. The extraction process includes steps like drying, grinding, and solvent extraction, followed by purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated anthraquinone derivatives.
Scientific Research Applications
1-Hydroxy-8-methoxyanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various anthraquinone derivatives.
Biology: It exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It has been studied for its potential anti-cancer, anti-inflammatory, and laxative effects.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-8-methoxyanthracene-9,10-dione involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the activity of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase.
Anti-tumor: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Laxative: It stimulates peristalsis in the intestines by increasing the secretion of water and electrolytes.
Comparison with Similar Compounds
1-Hydroxy-3-methoxy-9,10-anthraquinone: Similar in structure but differs in the position of the methoxy group.
1,4-Dihydroxy-9,10-anthraquinone: Known for its use in the synthesis of various dyes and pigments.
2-Hydroxy-1-methoxyanthracene-9,10-dione: Another anthraquinone derivative with similar biological activities.
Uniqueness: 1-Hydroxy-8-methoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups at specific positions enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-hydroxy-8-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-19-11-7-3-5-9-13(11)15(18)12-8(14(9)17)4-2-6-10(12)16/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZMLZHLNDNLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347338 | |
| Record name | 1-Hydroxy-8-methoxyanthra-9,10-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5539-66-2 | |
| Record name | 1-Hydroxy-8-methoxyanthra-9,10-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


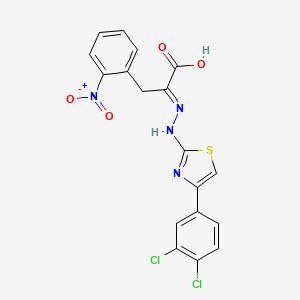
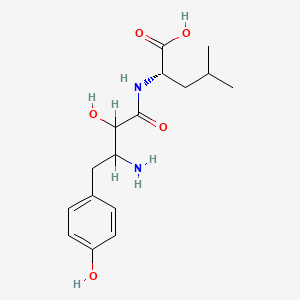
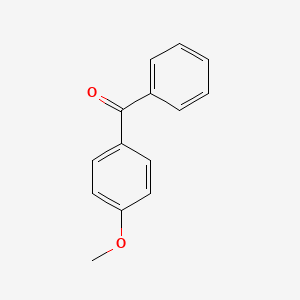
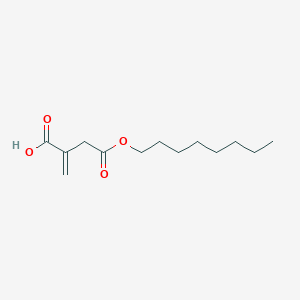
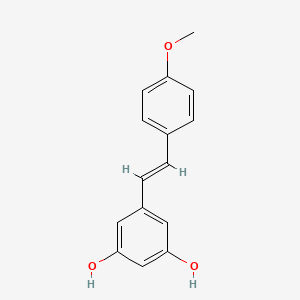
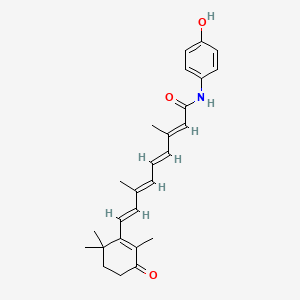
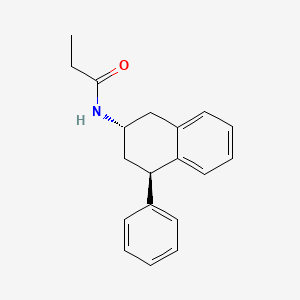
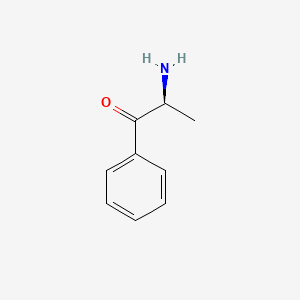

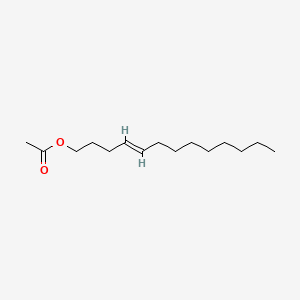
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
